バミドチオンスルホキシド

概要

説明

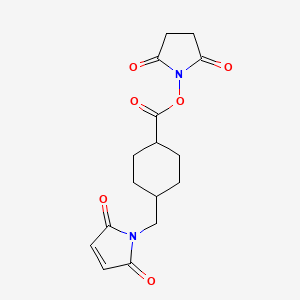

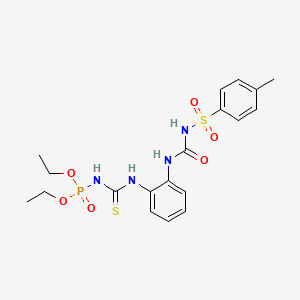

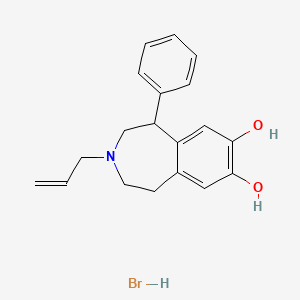

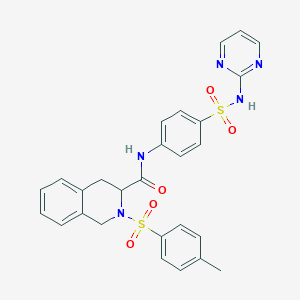

Vamidothion sulfoxide is an analytical standard . Its synonyms include O,O-Dimethyl S-[2-(1-methyl-2-methylamino-2-oxoethylsulfinyl)ethyl] thiophosphate .

Molecular Structure Analysis

The empirical formula of Vamidothion sulfoxide is C8H18NO5PS2 . Its molecular weight is 303.34 . The microanalysis supports the presence of chloroform in 1.6% mass fraction .Physical And Chemical Properties Analysis

The empirical formula of Vamidothion sulfoxide is C8H18NO5PS2 . Its molecular weight is 303.34 .科学的研究の応用

農業: 農薬残留分析

バミドチオンスルホキシドは、食品の安全性を確保するために、農産物中で一般的に分析されます。 それは、有機リン系殺虫剤であるバミドチオンの代謝産物です . LC/MS/MSのような高度なクロマトグラフィー技術は、農作物中のその存在を検出し、定量化し、最大残留許容量(MRL)に準拠していることを確認するために使用されます .

環境科学: モニタリングと規制

環境科学では、バミドチオンスルホキシドは農薬汚染のモニタリングのためのマーカーとして役立ちます。 土壌や水サンプル中のその検出は、農薬使用による環境への影響を評価し、生態系を保護するための規制上の意思決定を導きます .

分析化学: 標準開発

分析化学者は、バミドチオンスルホキシドを、分析方法の開発と検証のための基準物質として使用します。 その安定性と十分に特徴付けられた特性により、機器の校正と分析測定の正確性を確保するために適しています .

材料科学: 製剤研究

材料科学で直接使用されるわけではありませんが、バミドチオンスルホキシドの親化合物であるバミドチオンは、農薬の製剤特性について研究されています。 このような化合物の挙動を理解することは、安定性と有効性を向上させた新しい材料の開発に役立ちます .

薬理学: 薬物代謝研究

バミドチオンスルホキシドは、薬物代謝研究における代謝産物としての役割において、薬理学において関連性があります。 それは、生物学的システムにおける有機リン化合物の代謝経路と潜在的な相互作用を理解するのに役立ちます .

毒性学: リスクアセスメント

毒性学者は、有機リン系農薬への暴露に関連する健康リスクを評価するために、バミドチオンスルホキシドを研究しています。 その急性および慢性毒性プロファイルは、ヒトと野生生物に対する潜在的な危険性を評価するために不可欠です .

Safety and Hazards

作用機序

Target of Action

Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, Vamidothion Sulfoxide disrupts normal nerve function .

Mode of Action

Vamidothion Sulfoxide acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .

Biochemical Pathways

Upon administration, Vamidothion Sulfoxide affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .

Pharmacokinetics

It’s known that vamidothion, the parent compound of vamidothion sulfoxide, is metabolized in both plants and animals to form vamidothion sulfoxide . More research is needed to fully understand the pharmacokinetic properties of Vamidothion Sulfoxide.

Result of Action

The primary result of Vamidothion Sulfoxide’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of Vamidothion Sulfoxide can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .

生化学分析

Biochemical Properties

Vamidothion sulfoxide plays a role in biochemical reactions, particularly as a metabolite of vamidothion. It interacts with enzymes and proteins, specifically with cholinesterase . Vamidothion, the parent compound of vamidothion sulfoxide, is known to inhibit cholinesterase both in vitro and in vivo . This interaction is likely to be similar for vamidothion sulfoxide.

Cellular Effects

It is known that vamidothion, from which vamidothion sulfoxide is derived, inhibits cholinesterase, an enzyme crucial for nerve function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that vamidothion, the parent compound, inhibits cholinesterase . This inhibition could potentially lead to changes in gene expression and impacts on other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the parent compound, vamidothion, decomposes slowly at room temperature but is stable in organic solvents .

Dosage Effects in Animal Models

It is known that the parent compound, vamidothion, has high acute toxicity in mammals .

Metabolic Pathways

It is known that vamidothion sulfoxide is a metabolite of vamidothion, which is metabolized in plants to form vamidothion sulfoxide .

特性

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIKHBMDHDGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942441 | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20300-00-9 | |

| Record name | Vamidothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)